N-cyclopropyl-3-(3,5-dimethylisoxazol-4-yl)propanamide
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Overview
Description
N-cyclopropyl-3-(3,5-dimethylisoxazol-4-yl)propanamide is a compound that features a cyclopropyl group attached to a propanamide backbone, with a 3,5-dimethylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(3,5-dimethylisoxazol-4-yl)propanamide typically involves the formation of the isoxazole ring followed by the attachment of the cyclopropyl and propanamide groups. One common method involves the cyclization of α,β-acetylenic oximes to form the isoxazole ring, which is then functionalized with the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-(3,5-dimethylisoxazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or other parts of the molecule.
Substitution: Various substituents can be introduced to the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
N-cyclopropyl-3-(3,5-dimethylisoxazol-4-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(3,5-dimethylisoxazol-4-yl)propanamide involves its interaction with specific molecular targets. The isoxazole moiety can mimic acetyl-lysine, allowing the compound to bind to bromodomains, which are involved in the regulation of gene expression. This interaction can modulate the activity of proteins involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol: Another isoxazole derivative with similar structural features.
N-(2-cyclopropyl-2-hydroxypropyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide: A closely related compound with a hydroxyl group instead of the amide.
Uniqueness
N-cyclopropyl-3-(3,5-dimethylisoxazol-4-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with bromodomains and other molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-cyclopropyl-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C11H16N2O2/c1-7-10(8(2)15-13-7)5-6-11(14)12-9-3-4-9/h9H,3-6H2,1-2H3,(H,12,14) |
InChI Key |
ILMQQJMNMIXLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2CC2 |
Origin of Product |
United States |
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